molecular formula C19H18N2O2S B2399101 N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396562-35-8

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2399101
CAS No.: 1396562-35-8
M. Wt: 338.43
InChI Key: QTUGXKCSVLHANW-UHFFFAOYSA-N
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Description

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is a complex organic compound that features a fluorene moiety, a thiazepane ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorene derivative One common method involves the reaction of 9H-fluorene with appropriate reagents to introduce functional groups necessary for subsequent reactions The thiazepane ring is then formed through cyclization reactions, often involving sulfur-containing reagents and specific catalysts under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.

    Reduction: The carbonyl group in the thiazepane ring can be reduced to form alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The fluorene moiety may intercalate with DNA, while the thiazepane ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 9H-fluoren-2-yl isocyanate
  • 2,7-dichloro-9H-fluorene-based thiazolidinone
  • 2,7-bis(1H-benzimidazol-2-yl)aryl-9H-fluorene derivatives

Uniqueness

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide is unique due to the presence of both a fluorene moiety and a thiazepane ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c22-18-7-8-24-11-17(21-18)19(23)20-14-5-6-16-13(10-14)9-12-3-1-2-4-15(12)16/h1-6,10,17H,7-9,11H2,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUGXKCSVLHANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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